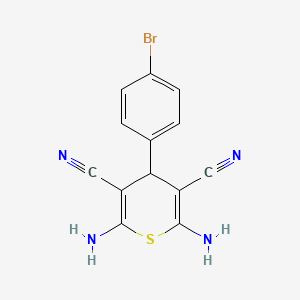
N-cycloheptylcyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptylcyclopentanecarboxamide, commonly known as CPP-115, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which plays a crucial role in the metabolism of GABA, a neurotransmitter in the central nervous system.
Mecanismo De Acción
CPP-115 works by inhibiting the enzyme N-cycloheptylcyclopentanecarboxamide aminotransferase, which is responsible for breaking down N-cycloheptylcyclopentanecarboxamide in the brain. By inhibiting this enzyme, CPP-115 increases the levels of N-cycloheptylcyclopentanecarboxamide in the brain, leading to increased inhibition of neuronal activity and reduced seizure activity.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase N-cycloheptylcyclopentanecarboxamide levels in the brain, leading to increased inhibition of neuronal activity. This results in reduced seizure activity and has potential therapeutic applications in the treatment of epilepsy. Additionally, CPP-115 has been shown to reduce anxiety-like behavior in animal models, indicating its potential use in the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CPP-115 is its potent and selective inhibition of N-cycloheptylcyclopentanecarboxamide aminotransferase, making it a reliable tool for studying the role of N-cycloheptylcyclopentanecarboxamide in various neurological disorders. However, one limitation of CPP-115 is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on CPP-115. One area of interest is the potential use of CPP-115 in the treatment of addiction. Preclinical studies have shown that CPP-115 can reduce self-administration of drugs of abuse, indicating its potential as a treatment for addiction. Additionally, there is interest in exploring the use of CPP-115 in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Finally, there is potential for the development of novel analogs of CPP-115 with improved solubility and pharmacokinetic properties.
Métodos De Síntesis
The synthesis of CPP-115 involves the reaction of cycloheptanone with cyclopentylmagnesium bromide to form N-cycloheptylcyclopentanone, which is then reacted with ethyl chloroformate to form the desired product, N-cycloheptylcyclopentanecarboxamide. The synthesis method has been thoroughly studied and optimized, making it a reliable and efficient process.
Aplicaciones Científicas De Investigación
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and addiction. The compound has shown promising results in preclinical studies, demonstrating its ability to increase N-cycloheptylcyclopentanecarboxamide levels in the brain and reduce seizure activity.
Propiedades
IUPAC Name |
N-cycloheptylcyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c15-13(11-7-5-6-8-11)14-12-9-3-1-2-4-10-12/h11-12H,1-10H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIOUWZLFGXVAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-fluoro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5836055.png)



![2-[4-(3-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5836076.png)

![2-[2-(2-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5836085.png)

![2-(2'-methyl-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidene)-N-phenylacetamide](/img/structure/B5836110.png)


![5-methyl-9-(1-piperidinyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5836132.png)
![2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5836137.png)